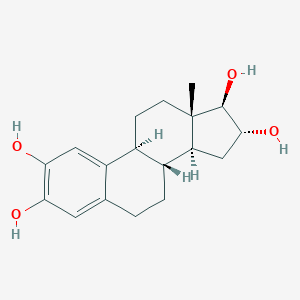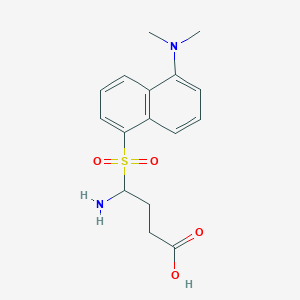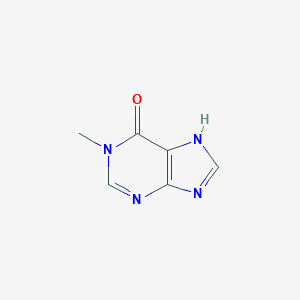
1-Methylhypoxanthine
Vue d'ensemble
Description
1-Methylhypoxanthine is a methylated derivative of hypoxanthine, a naturally occurring purine derivative. It is characterized by the presence of a methyl group at the nitrogen atom in position 1 of the hypoxanthine molecule. The chemical formula for this compound is C6H6N4O, and it has a molecular weight of 150.14 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methylhypoxanthine can be synthesized through the methylation of hypoxanthine. One common method involves the reaction of hypoxanthine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar methylation reactions but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methylhypoxanthine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-methylxanthine.
Reduction: Reduction reactions can convert it back to hypoxanthine.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or other reactive sites on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: 1-Methylxanthine.
Reduction: Hypoxanthine.
Substitution: Various substituted purines depending on the reagents used.
Applications De Recherche Scientifique
1-Methylhypoxanthine has several applications in scientific research:
Chemistry: It is used as a reference compound in studies involving purine metabolism and synthesis.
Biology: It serves as a biomarker in metabolic studies, particularly in the analysis of urine samples for metabolic disorders.
Medicine: Research on this compound includes its potential role in cancer diagnostics and treatment, as it is found in elevated levels in certain types of tumors.
Mécanisme D'action
The mechanism of action of 1-Methylhypoxanthine involves its interaction with various enzymes and receptors in the body. It can act as a substrate for enzymes involved in purine metabolism, such as xanthine oxidase. This interaction can lead to the formation of reactive oxygen species and other metabolites that play a role in cellular signaling and metabolic regulation .
Comparaison Avec Des Composés Similaires
Hypoxanthine: The parent compound of 1-Methylhypoxanthine, lacking the methyl group.
1-Methylxanthine: An oxidized form of this compound.
Theobromine: Another methylated purine derivative, commonly found in cocoa products.
Uniqueness: this compound is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. This methylation can affect its interaction with enzymes and receptors, making it distinct from other similar compounds in terms of its metabolic and pharmacological properties .
Propriétés
IUPAC Name |
1-methyl-7H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-10-3-9-5-4(6(10)11)7-2-8-5/h2-3H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQMCGMHGVXDFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00150074 | |
| Record name | 1-Methylhypoxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1-Methylhypoxanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013141 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1125-39-9 | |
| Record name | 1,9-Dihydro-1-methyl-6H-purin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1125-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylhypoxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylhypoxanthine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57902 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methylhypoxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHYLHYPOXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX5WQ7JFR5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-Methylhypoxanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013141 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of 1-Methylhypoxanthine?
A1: this compound is a methylated purine base found in biological systems. It has been identified as a minor component in the urine of normal human subjects, suggesting its role as an endogenous metabolite []. While its exact metabolic function remains unclear, research indicates its presence in various organisms and potential involvement in cellular processes.
Q2: Is this compound found in nucleic acids?
A2: While this compound itself hasn't been definitively confirmed as a component of nucleic acids, research suggests that several methylated purine bases, including this compound, might exist as minor constituents in these crucial biomolecules []. Further investigation is needed to ascertain its presence and potential roles within DNA or RNA.
Q3: What is known about the synthesis of this compound?
A4: Researchers have successfully synthesized this compound through various chemical methods. One approach involves the cyclization of 1,6-dihydro-1-methyl-4,5-diamino-6-oxopyrimidine using ethyl orthoformate as a cyclizing agent []. Additionally, it can be obtained through the Dimroth rearrangement of 7-alkyl-1-methyladenines, although this method also yields other byproducts like 7-alkyl-1-methylhypoxanthines and 7-alkylhypoxanthines [].
Q4: How does the structure of this compound influence its reactivity?
A5: The presence of a methyl group at the 1-position of the hypoxanthine ring significantly affects the compound's chemical behavior. For instance, in hydrogen-deuterium exchange reactions, this compound demonstrates a unique behavior compared to other hypoxanthine derivatives. While most hypoxanthines undergo deuteration first at the 8-position, this compound shows a slower exchange rate and deviates from the general trend []. This highlights the impact of even minor structural modifications on the molecule's reactivity and interaction with other molecules.
Q5: Does this compound play a role in oocyte maturation?
A6: While structurally similar to 1-Methyladenine, the starfish oocyte maturation-inducing hormone, this compound does not exhibit biological activity in inducing oocyte maturation and spawning in starfish. This finding underscores the specific structural requirements for this biological process, where even a slight change in the purine ring, like the substitution of a nitrogen atom with an oxygen atom as seen in this compound, can abolish the biological activity [].
Q6: What is the potential of this compound in prebiotic chemistry?
A7: Researchers are increasingly interested in the potential role of modified purines, including this compound, in the context of prebiotic chemistry and the origins of life [, ]. The synthesis of these compounds under prebiotic conditions and their potential to contribute to the formation of early RNA molecules are active areas of research. Understanding the prebiotic synthesis and roles of such modified purines could provide valuable insights into the emergence of life on early Earth.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


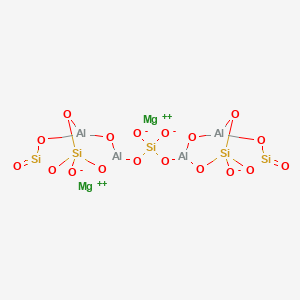
![6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B72627.png)

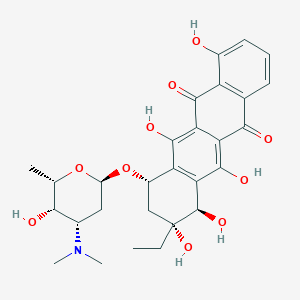
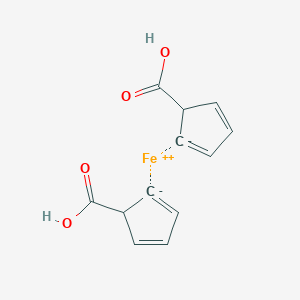
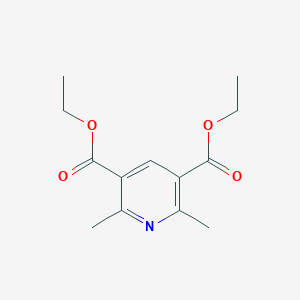
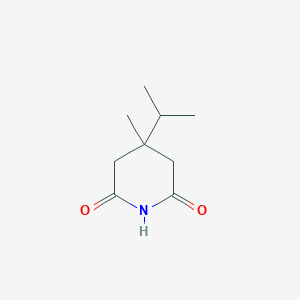

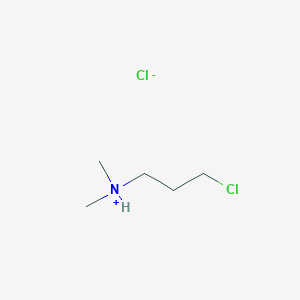
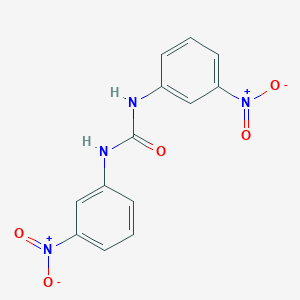
![1-[Prop-2-enyl(propoxy)phosphoryl]oxypropane](/img/structure/B72647.png)
